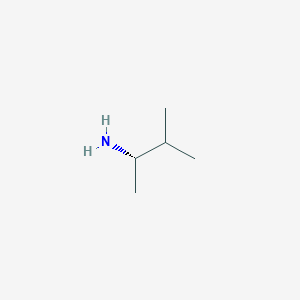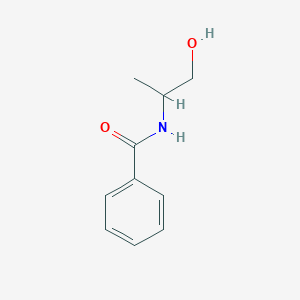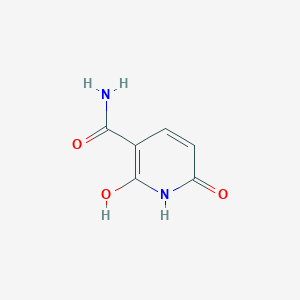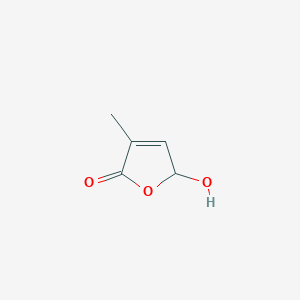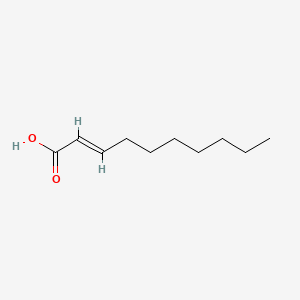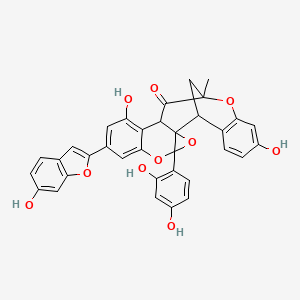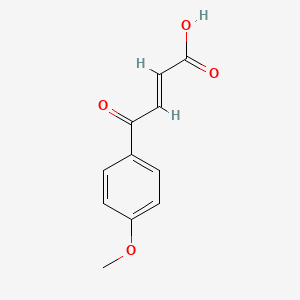
5-(chloromethyl)-1,3-dimethyl-1H-pyrazole
Übersicht
Beschreibung
5-(Chloromethyl)furfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Synthesis Analysis
The synthesis of 5-(chloromethyl)furfural (CMF) from biomass-derived carbohydrates has been reviewed. CMF is extracted in situ using immiscible organic solvents, allowing for an easy product separation .Molecular Structure Analysis
The molecular structure of 5-(chloromethyl)furfural consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .Chemical Reactions Analysis
5-(Chloromethyl)furfural can be produced selectively by the Diels-Alder reaction between ethylene and 2,5-dimethylfuran (DMF) followed by catalytic dehydration of the oxanorbornene adduct .Physical And Chemical Properties Analysis
5-(Chloromethyl)furfural is a colorless liquid . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Bio-Platform Molecules
5-(chloromethyl)-1,3-dimethyl-1H-pyrazole: can be utilized in the synthesis of bio-platform molecules like 5-chloromethyl furfural (CMF) . CMF is a valuable compound that can be derived from carbohydrates using microwave heating in a biphasic reaction system . This process is significant for the sustainable and cheap production of bio-derived chemicals, avoiding competition with food production and ideally sourced from waste streams.
Chloromethylation of Aromatic Compounds
This compound serves as a catalyst in the chloromethylation of aromatic compounds, which are key intermediates for the transformation into a variety of fine chemicals, polymers, and pharmaceuticals . The chloromethylation process is crucial for creating these intermediates efficiently and under mild conditions.
Antimicrobial Agent Synthesis
5-(chloromethyl)-1,3-dimethyl-1H-pyrazole: is used as a precursor for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which exhibit antibacterial activity. This application is particularly relevant in the development of novel antimicrobial agents.
Polymerization Initiator
The compound has been studied as an initiator in atom transfer radical polymerization (ATRP) for the synthesis of end-functional polystyrene (PSt) . This application is important for obtaining polymers with controlled molecular weights and narrow molecular weight distributions, which are essential for creating various optical and electronic polymers.
Hyper Cross-Linked Polymers (HCPs)
It plays a role in the synthesis of HCPs, which are porous materials with a high surface area, good porosity, and low density . HCPs have applications in environmental pollution solutions, catalysis, and energy crisis management due to their efficient adsorption properties and reusability.
Blanc Chloromethylation
The compound can be involved in the Blanc chloromethylation reaction, which forms chloromethyl arenes from aromatic rings . This reaction is significant for the production of chloromethyl arenes, which are useful in various chemical syntheses.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-3-6(4-7)9(2)8-5/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEZKPNUNBVVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406903 | |
| Record name | 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1,3-dimethyl-1H-pyrazole | |
CAS RN |
852227-86-2 | |
| Record name | 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852227-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





